Bornylene

electrophilic addition reaction kinetics organofluorine chemistry

Bornylene (CAS 464-17-5) is a bicyclic monoterpene distinguished by its endocyclic double bond within a rigid norbornene framework. Unlike isomeric camphene, bornylene exhibits slower electrophilic addition kinetics, enabling superior exothermicity control in organofluorine and related temperature-sensitive syntheses. • High-yield (>85%) precursor for camphorquinone via KMnO₄ oxidation • Chiral scaffold for stereoselective polymer synthesis and mechanistic studies • Melting point 113°C enables unambiguous GC-MS identification in complex terpene mixtures Typically supplied at ≥95% purity as a colorless solid. For R&D use only.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 464-17-5
Cat. No. B1203257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornylene
CAS464-17-5
Synonyms1,7,7-trimethylbicyclo(2.2.1)hept-2-ene
2-bornene
bornylene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C=C2)C)C
InChIInChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3
InChIKeyKUKRLSJNTMLPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bornylene Procurement Baseline


Bornylene (1,7,7-trimethylbicyclo[2.2.1]hept-2-ene; 2-bornene) is a bicyclic monoterpene hydrocarbon with molecular formula C₁₀H₁₆ and molecular weight 136.24 g/mol [1]. It is characterized by a rigid norbornene framework bearing three methyl substituents, and the molecule is chiral, though only one enantiomer is commonly encountered in natural sources [2]. Bornylene occurs as a component of volatile organic compounds emitted by forests and has been identified as a natural product in species including Thymus eigii and Bupleurum fruticosum [2]. Its bicyclic alkene structure confers distinctive reactivity profiles that differentiate it from structurally related C₁₀H₁₆ terpene isomers such as camphene, tricyclene, and α-pinene.

Bornylene vs. Camphene and Tricyclene: Substitution Failure


Although bornylene shares the empirical formula C₁₀H₁₆ with camphene, tricyclene, and α-pinene, the structural arrangement of the double bond and the bicyclic skeleton dictates markedly different reactivity, thermodynamic stability, and physical properties. Bornylene possesses an endocyclic double bond within a 2-norbornene-type framework [1], whereas camphene features an exocyclic methylene group [2]. This structural divergence manifests in differential addition kinetics, isomerization equilibria, and oxidation pathways that preclude generic substitution. For procurement decisions involving reaction-specific applications—such as electrophilic addition, catalytic isomerization, or stereoselective synthesis—the selection of bornylene over its isomeric counterparts must be grounded in the quantitative evidence presented below.

Bornylene Technical Evidence Guide


Slower HF Addition vs. Camphene

In a direct comparative study of hydrogen fluoride addition to bicyclic terpenes, the addition of anhydrous HF to bornylene proceeded more slowly than to camphene under identical reaction conditions [1]. This differential reactivity arises from the distinct electronic and steric environments of the double bond in bornylene (endocyclic, 2-norbornene-type) versus camphene (exocyclic methylene). The slower kinetics of bornylene may be advantageous in synthetic sequences requiring controlled, stepwise electrophilic functionalization where the rapid, exothermic addition characteristic of camphene would compromise selectivity or yield.

electrophilic addition reaction kinetics organofluorine chemistry

Minor Product in α-Pinene Isomerization

The TiO₂-catalyzed industrial rearrangement of α-pinene to camphene produces a characteristic product distribution. DFT theoretical analysis and experimental observation confirm that bornylene (7) and α-fenchene (8) are formed as minor byproducts alongside the main product camphene and the major byproduct tricyclene (6) [1]. This product profile is specific to the catalyst and conditions employed. For laboratories or production facilities requiring a pure bornylene stream, this distribution implies that bornylene cannot be economically isolated from commercial camphene synthesis; dedicated synthesis routes or specialized sourcing are necessary.

catalytic isomerization terpene rearrangement industrial process chemistry

Camphorquinone Synthesis via Oxidation

Bornylene serves as an efficient precursor for camphorquinone synthesis via KMnO₄ oxidation. Under optimized conditions (30 °C, 4 hours, acetone-water mixed solvent with solvent-to-bornylene ratio of 20:1 mL/g), the oxidation of bornylene yields camphorquinone at over 85% [1]. While direct comparative data with other C₁₀H₁₆ terpenes under identical conditions are not available in the primary literature, this high yield establishes bornylene as a viable and efficient intermediate for this specific oxidation pathway.

oxidation chemistry camphorquinone synthesis yield optimization

m-CPBA Epoxidation

Bornylene undergoes epoxidation with m-chloroperoxybenzoic acid (m-CPBA) to yield bornylene epoxide. Under optimized conditions (molar ratio bornylene:m-CPBA = 1:3, reaction temperature 20 °C, reaction time 2.0 hours), the yield of bornylene epoxide is 53%, with product purity of 91.03% and melting point 71.2–72.4 °C [1]. This yield provides a benchmark for process optimization and indicates that while the reaction is viable, further refinement may be warranted depending on application requirements. Comparative epoxidation data for camphene or tricyclene under identical m-CPBA conditions are not available in the primary literature.

epoxidation m-CPBA bornylene oxide

Melting Point and Density Comparison

Bornylene exhibits distinct physical properties that enable unambiguous identification and quality control differentiation from its C₁₀H₁₆ isomers. Bornylene has a melting point of 113 °C and density of 0.898 g/cm³ at 25 °C [1][2]. In contrast, camphene melts at approximately 51–52 °C, while tricyclene melts at 67–68 °C. Bornylene's substantially higher melting point relative to these isomers provides a practical QC metric for purity assessment and serves as a critical differentiator in procurement specifications where isomeric contamination must be minimized.

physical properties melting point density quality control

Electrophilic Addition Regioselectivity

Protonation of the double bond in bornylene occurs nearly equally at the C2 and C3 positions, failing to show the large directive influence of the 1-methyl substituent that might be anticipated for a reaction proceeding through a π-bridged intermediate [1]. This near-equivalent protonation pattern distinguishes bornylene from 1-methylnorbornene and has implications for synthetic strategies that depend on regioselective electrophilic functionalization. For applications requiring predictable, non-selective electrophilic addition to the double bond, bornylene's behavior may be advantageous.

regioselectivity electrophilic addition carbocation chemistry

Bornylene Application Scenarios


Controlled Electrophilic Addition

For synthetic protocols involving hydrogen fluoride or other electrophilic addition to a bicyclic alkene framework, bornylene offers a slower reaction rate than camphene under identical conditions [1]. This kinetic differentiation enables better control over exothermicity and may reduce side-product formation in temperature-sensitive multi-step syntheses. Laboratories seeking to fine-tune reaction kinetics for organofluorine or other electrophilic functionalization should consider bornylene when camphene addition proves too rapid or difficult to control.

Camphorquinone and Camphoric Anhydride Synthesis

Bornylene is a documented high-yield precursor for camphorquinone synthesis via KMnO₄ oxidation (>85% yield under optimized conditions) [2] and has been employed as an intermediate in camphoric anhydride production from α-pinene [3]. For fine chemical and pharmaceutical intermediate manufacturing requiring these oxidation products, bornylene provides an established, efficient pathway.

Chiral Scaffold and Polymer Precursors

Bornylene's inherent chirality and rigid bicyclic framework make it a valuable scaffold for stereoselective synthesis. It has been utilized in the preparation of chiral polymers, including exo,exo-2,3-bornylene N,N′-diphenyldicarbamate and related model compounds for studying polymer stereostructure [4]. Additionally, enantiomerically pure (+)-9-deuteriobornylene (98% optical, isotopic, and stereochemical purity) has been synthesized from camphor in 35% overall yield [5], demonstrating bornylene's utility as a chiral building block for advanced materials and mechanistic investigations.

Analytical Reference Standard for Terpene Analysis

The distinctive physical properties of bornylene—particularly its melting point of 113 °C, which is approximately 61 °C higher than camphene and 45 °C higher than tricyclene [6][7]—make it a valuable reference standard for GC-MS and other analytical workflows characterizing complex terpene mixtures. Its unique Kovats retention index and spectroscopic signatures (NMR, MS) enable unambiguous identification in natural product extracts, essential oils, and forest emission studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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